molecular formula C28H36N4O3S B570752 ルラシドン ピペラジン N-オキシド CAS No. 1574569-32-6

ルラシドン ピペラジン N-オキシド

カタログ番号: B570752
CAS番号: 1574569-32-6
分子量: 508.681
InChIキー: HFNFEWDWVQOXRX-CVTJIBDQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Lurasidone Piperazine N-Oxide has several scientific research applications:

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Lurasidone Piperazine N-Oxide typically involves the oxidation of Lurasidone. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the N-oxide group.

Industrial Production Methods

Industrial production of Lurasidone Piperazine N-Oxide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the desired reaction conditions .

化学反応の分析

Types of Reactions

Lurasidone Piperazine N-Oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: It can be reduced back to Lurasidone under specific conditions.

    Substitution: The piperazine ring allows for substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Higher oxidation state derivatives

    Reduction: Lurasidone

    Substitution: Various substituted piperazine derivatives

類似化合物との比較

Similar Compounds

    Lurasidone: The parent compound, used for treating schizophrenia and bipolar disorder.

    Aripiprazole: Another atypical antipsychotic with a different mechanism of action.

    Quetiapine: Used for similar therapeutic purposes but with a distinct pharmacological profile.

Uniqueness

Lurasidone Piperazine N-Oxide is unique due to its N-oxide functional group, which imparts different chemical reactivity and potential biological activity compared to its parent compound, Lurasidone .

生物活性

Lurasidone Piperazine N-Oxide is a derivative of the atypical antipsychotic drug lurasidone, which has gained attention for its pharmacological profile and potential therapeutic applications. This article explores the biological activity of Lurasidone Piperazine N-Oxide, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Lurasidone Piperazine N-Oxide primarily acts as a potent antagonist at several key neurotransmitter receptors:

  • Dopamine D2 Receptors : Inhibits dopamine transmission, which is crucial in the treatment of schizophrenia and bipolar disorder.
  • Serotonin 5-HT2A Receptors : Modulates serotonin pathways, contributing to its antipsychotic effects.
  • Serotonin 5-HT7 Receptors : Involved in mood regulation and cognitive functions.
  • Partial Agonist at 5-HT1A Receptors : This action may enhance its antidepressant properties.

The interaction with these receptors suggests that Lurasidone Piperazine N-Oxide can effectively influence neurotransmission related to mood disorders and psychotic conditions .

Pharmacokinetics

Lurasidone Piperazine N-Oxide undergoes significant metabolic processes:

  • Metabolism : Primarily metabolized by cytochrome P450 (CYP) 3A4, leading to various active and inactive metabolites.
  • Absorption : Exhibits an absorption rate of approximately 9% to 19%, which can be enhanced when taken with food.
  • Half-life : The elimination half-life ranges from 18 to 40 hours, allowing for once-daily dosing in clinical settings .

Table 1: Pharmacokinetic Profile

ParameterValue
Absorption Rate9%-19%
Peak Plasma Concentration1-3 hours post-administration
Elimination Half-life18-40 hours
Major Metabolizing EnzymeCYP3A4

The biochemical properties of Lurasidone Piperazine N-Oxide indicate its potential for diverse cellular effects. Its antagonistic action on D2 and 5-HT2A receptors is thought to modulate dopamine and serotonin neurotransmission pathways. This modulation can impact various cellular functions, including:

  • Cell Signaling Pathways : Influencing intracellular signaling cascades.
  • Gene Expression : Altering transcriptional regulation in response to receptor activation.
  • Cellular Metabolism : Potentially affecting metabolic pathways through receptor-mediated mechanisms .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of Lurasidone Piperazine N-Oxide. A notable case study involved patients with schizophrenia who switched from other antipsychotics to Lurasidone. The findings indicated significant improvements in psychopathological measures, supporting its effectiveness in managing symptoms associated with schizophrenia .

Another research effort focused on the neuroprotective effects of Lurasidone in a rat model of cranial nerve involvement. Results showed that treatment with Lurasidone improved behavioral responses and cognitive functions while reducing anxiety levels, highlighting its potential beyond traditional antipsychotic applications .

Table 2: Summary of Case Studies

Study FocusFindings
Efficacy in SchizophreniaSignificant improvement in psychopathology scores compared to placebo.
Neuroprotective EffectsEnhanced cognitive functions and reduced anxiety in animal models.

特性

IUPAC Name

(1S,2R,6S,7R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)-1-oxidopiperazin-1-ium-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O3S/c33-27-24-18-9-10-19(15-18)25(24)28(34)31(27)16-20-5-1-2-6-21(20)17-32(35)13-11-30(12-14-32)26-22-7-3-4-8-23(22)36-29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24+,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNFEWDWVQOXRX-CVTJIBDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN2C(=O)C3C4CCC(C4)C3C2=O)C[N+]5(CCN(CC5)C6=NSC7=CC=CC=C76)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CN2C(=O)[C@H]3[C@@H]4CC[C@@H](C4)[C@H]3C2=O)C[N+]5(CCN(CC5)C6=NSC7=CC=CC=C76)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。